1-(4-bromophenyl)prop-2-yn-1-one
Overview
Description
1-(4-Bromophenyl)prop-2-yn-1-one is an organic compound with the molecular formula C9H5BrO. It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propynone group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)prop-2-yn-1-one can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted phenylpropynones.
Reduction: Formation of 1-(4-bromophenyl)prop-2-yn-1-ol.
Oxidation: Formation of 4-bromobenzoic acid.
Scientific Research Applications
1-(4-Bromophenyl)prop-2-yn-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)prop-2-yn-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
1-(4-Bromophenyl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)prop-2-yn-1-one: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity.
1-(4-Methylphenyl)prop-2-yn-1-one: Contains a methyl group instead of bromine, leading to variations in chemical properties and applications.
1-(4-Fluorophenyl)prop-2-yn-1-one: Fluorine substitution results in distinct electronic effects and reactivity patterns.
The uniqueness of this compound lies in its bromine substitution, which imparts specific reactivity and biological properties that are valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(4-bromophenyl)prop-2-yn-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBOXQOLPKNIQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302629 | |
Record name | 1-(4-Bromophenyl)-2-propyn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54012-24-7 | |
Record name | 1-(4-Bromophenyl)-2-propyn-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54012-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Bromophenyl)-2-propyn-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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